molecular formula C17H18O4 B6405278 4-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid CAS No. 1261905-52-5

4-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid

Cat. No.: B6405278
CAS No.: 1261905-52-5
M. Wt: 286.32 g/mol
InChI Key: WQEDRIDATUBCTO-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of ethoxy, methyl, and methoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-ethoxy-2-methylphenol.

    Methoxylation: The phenol group is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Carboxylation: The methoxylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a catalyst like copper(I) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylated derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen atoms or other functional groups onto the aromatic ring.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2-methylphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid
  • 3-(4-Ethoxy-2-methylphenyl)pentanoic acid

Uniqueness

4-(4-Ethoxy-2-methylphenyl)-2-methoxybenzoic acid is unique due to the combination of ethoxy, methyl, and methoxy groups on a benzoic acid core. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-(4-ethoxy-2-methylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-4-21-13-6-8-14(11(2)9-13)12-5-7-15(17(18)19)16(10-12)20-3/h5-10H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEDRIDATUBCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690748
Record name 4'-Ethoxy-3-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-52-5
Record name 4'-Ethoxy-3-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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